molecular formula C24H27N3O6S B1240171 N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide

N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide

Cat. No. B1240171
M. Wt: 485.6 g/mol
InChI Key: KQTVBGCJXVWNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide is an aromatic amide.

Scientific Research Applications

Alzheimer's Disease Research

A novel series of hybrid arylisoxazole‐chromenone carboxamides, which are structurally related to N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide, have been synthesized and evaluated for their potential in Alzheimer's disease treatment. These compounds showed significant inhibitory activity against cholinesterase enzymes, important in Alzheimer's progression. One specific compound demonstrated promising BACE1 inhibitory activity and neuroprotectivity, suggesting potential applications in Alzheimer's research and therapy (Saeedi et al., 2020).

Cancer Research

Research has explored the antiproliferative activities of pyrazole-sulfonamide derivatives, closely related to this compound. These compounds were tested against various cancer cell lines, showing promising results, particularly against brain tumor cells. This suggests potential applications in developing new cancer therapies (Mert et al., 2014).

Antimicrobial Research

A series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which are structurally similar to the target compound, have demonstrated significant antibacterial and antifungal activities. These findings highlight the potential for developing new antimicrobial agents using similar chemical structures (Desai et al., 2011).

properties

Molecular Formula

C24H27N3O6S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C24H27N3O6S/c1-3-27(4-2)34(30,31)18-9-10-21(26-11-13-32-14-12-26)20(16-18)25-23(28)19-15-17-7-5-6-8-22(17)33-24(19)29/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,25,28)

InChI Key

KQTVBGCJXVWNLM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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